molecular formula C13H12N2O2S2 B2631911 (E)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1798406-30-0

(E)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2631911
CAS No.: 1798406-30-0
M. Wt: 292.37
InChI Key: UOMOCLMVLJIQEE-ONEGZZNKSA-N
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Description

(E)-1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound characterized by the presence of a thiazole ring, an azetidine ring, and a thiophene ring

Scientific Research Applications

Chemistry

In organic synthesis, (E)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its interaction with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its ability to interact with specific enzymes or receptors could lead to the development of new therapeutic agents.

Industry

In materials science, the compound’s structural features might be exploited in the design of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Azetidine Ring Formation: The azetidine ring can be formed by cyclization reactions involving β-amino alcohols or β-amino acids.

    Coupling Reactions: The thiazole and azetidine intermediates are then coupled using appropriate linkers and reagents to form the desired compound.

    Final Assembly: The thiophene ring is introduced through a Heck reaction or similar cross-coupling reactions, ensuring the (E)-configuration of the double bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond or the thiazole ring, potentially leading to dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or azide-substituted derivatives.

Mechanism of Action

The mechanism by which (E)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exerts its effects would depend on its specific application. For instance, in a biological context, it might inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-3-(pyridin-2-yl)prop-2-en-1-one: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (E)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

(E)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c16-12(4-3-11-2-1-6-18-11)15-8-10(9-15)17-13-14-5-7-19-13/h1-7,10H,8-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMOCLMVLJIQEE-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CS2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CS2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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